2,4-Dichloroquinazoline-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloroquinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)13-9(11)14-8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCHPTOMKJWDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681054 | |
| Record name | 2,4-Dichloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864292-40-0 | |
| Record name | 2,4-Dichloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2,4-Dichloroquinazoline-7-carbonitrile
The construction of the this compound scaffold can be approached through several established pathways, broadly categorized into multi-step sequences and one-pot cyclizations.
Multi-Step Synthesis from Anthranilic Acid and Analogous Precursors
A prevalent and traditional route to the 2,4-dichloroquinazoline (B46505) core involves a multi-step process commencing with anthranilic acid or its derivatives. google.comresearchgate.net The general strategy involves the initial formation of a quinazoline-2,4-dione intermediate, which is subsequently chlorinated.
The synthesis begins with a substituted anthranilic acid, in this case, a precursor bearing a cyano group at the position corresponding to the 7-position of the final product (e.g., 2-amino-5-cyanobenzoic acid). This starting material undergoes cyclization with a source of carbonyl groups. A common method involves the reaction of the anthranilic acid derivative with potassium cyanate (B1221674) in an aqueous solution. google.com This step proceeds under controlled pH and temperature to yield the corresponding quinazoline-2,4-dione (in this case, 4-oxo-3,4-dihydroquinazoline-7-carbonitrile-2(1H)-one).
Table 1: Example of a Multi-Step Synthesis for a Related 2,4-Dichloroquinazoline
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Anthranilic acid | Potassium cyanate, NaOH, HCl | 2,4-Quinazolinedione | 86-93% google.com |
Note: Yields are for the general synthesis of 2,4-dichloroquinazoline and may vary for the 7-carbonitrile derivative.
One-Pot Cyclization Approaches Utilizing Triphosgene (B27547) and Related Reagents
To improve efficiency and reduce the number of synthetic steps, one-pot cyclization methods have been developed. These approaches often utilize phosgene (B1210022) surrogates like diphosgene or triphosgene (bis(trichloromethyl) carbonate). nih.govresearchgate.net Triphosgene is a safer, solid alternative to the highly toxic phosgene gas. nih.govreddit.com
In this context, the synthesis of this compound can be achieved directly from an appropriately substituted anthranilonitrile, such as 2-amino-5-cyanobenzonitrile. The reaction involves the cyclization of the anthranilonitrile with triphosgene. nih.gov This process is believed to proceed through the in-situ formation of an isocyanate intermediate from the 2-amino group, followed by an intramolecular cyclization triggered by the pendant nitrile group. The subsequent reaction with the chlorinating agent (derived from triphosgene) yields the 2,4-dichloroquinazoline ring system. nih.gov Catalysts such as triphenylphosphine (B44618) oxide can be employed to facilitate this transformation. nih.gov This one-pot approach offers a more direct and often higher-yielding route to the desired product compared to the multi-step synthesis. google.com
Regioselective Synthesis of Substituted Quinazoline (B50416) Derivatives
Once the this compound core is synthesized, further functionalization often requires precise control over the substitution pattern, particularly at the C2 and C4 positions, which exhibit different reactivities.
Control of Substitution Patterns at the C2 and C4 Positions of the Quinazoline Ring
The chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic substitution, but they display differential reactivity. Typically, the C4-chloro substituent is more reactive towards nucleophiles than the C2-chloro substituent. This difference in reactivity allows for the regioselective introduction of various functional groups. beilstein-journals.orgnih.gov
By carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile, selective substitution at the C4 position can be achieved while leaving the C2 position intact. For instance, reacting this compound with one equivalent of a primary or secondary amine at low to ambient temperatures generally leads to the selective formation of a 4-amino-2-chloro-quinazoline-7-carbonitrile derivative. Subsequently, the less reactive C2-chloro group can be substituted by employing a different nucleophile, often under more forcing conditions (e.g., higher temperatures or with catalytic assistance). nih.gov This stepwise approach is a cornerstone for building molecular diversity from the 2,4-dichloroquinazoline scaffold. researchgate.net
Methodological Advancements in Quinazoline Chlorination and Nitrile Introduction
Continuous improvements in synthetic methodologies are aimed at increasing the efficiency, safety, and environmental compatibility of synthesizing this compound.
Advancements in chlorination techniques include the use of milder and more selective reagents. While phosphorus oxychloride remains a common choice, alternative systems such as triphenylphosphine in combination with a chlorine source like trichloroisocyanuric acid have been explored for the chlorination of quinazolinone precursors. researchgate.net The use of solid phosgene (triphosgene) as a chlorinating agent also represents a significant safety and handling improvement over gaseous phosgene, producing carbon dioxide and HCl as byproducts which are easier to manage. google.com
Reactivity Profiles and Derivatization Chemistry
Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dichloroquinazoline-7-carbonitrile
The electron-deficient nature of the quinazoline (B50416) ring, further accentuated by the two chloro substituents, renders the C2 and C4 positions highly electrophilic and thus prone to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.
A substantial body of research has demonstrated that nucleophilic attack on 2,4-dichloroquinazolines preferentially occurs at the C4 position. nih.govnih.govmdpi.com This regioselectivity is a consequence of the greater electrophilicity of the C4 carbon compared to the C2 carbon. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This inherent electronic preference allows for the selective introduction of a wide range of nucleophiles at this position.
Commonly employed nucleophiles include primary and secondary amines, which react readily with 2,4-dichloroquinazoline (B46505) derivatives to afford the corresponding 4-aminoquinazolines. mdpi.comnih.govbeilstein-journals.org These reactions are often carried out under mild conditions and are compatible with a variety of functional groups on the incoming amine.
While the reactions with amines are well-documented, the reactions with other nucleophiles such as thiols also exhibit a preference for the C4 position. For instance, the reaction of 2,4,7-trichloroquinazoline (B1295576) with isopropyl mercaptan leads to substitution at the C4 position, a strategy employed to temporarily block this site for subsequent functionalization at other positions. nih.gov This highlights the predictable and exploitable regioselectivity of SNAr reactions on this scaffold.
Table 1: Regioselective C4-Substitution of 2,4-Dichloroquinazoline Derivatives with Various Nucleophiles
| Nucleophile | Product Type | Reference |
| Primary Amines | 4-Amino-2-chloroquinazolines | mdpi.comnih.gov |
| Secondary Amines | 4-(Disubstituted-amino)-2-chloroquinazolines | mdpi.combeilstein-journals.org |
| Thiols | 4-Thio-2-chloroquinazolines | nih.gov |
Following the initial selective substitution at the C4 position, the remaining chloro group at the C2 position can be displaced by a second nucleophile, often requiring more forcing reaction conditions. This sequential substitution strategy allows for the synthesis of 2,4-disubstituted quinazolines with different functionalities at each position. researchgate.net
The differential reactivity of the C4 and C2 positions is a key feature that enables controlled, stepwise derivatization. For example, after the introduction of an amino group at C4, a subsequent reaction with a different amine or a thiol can be performed to introduce a second, distinct substituent at the C2 position, leading to the formation of 2,4-diaminoquinazolines or 2-thio-4-aminoquinazolines, respectively.
Functionalization of the Quinazoline Core
Beyond the SNAr reactions at the chloro-substituted positions, the quinazoline core of this compound offers additional sites for chemical modification, further expanding its synthetic utility.
The carbonitrile (cyano) group at the C7 position is a versatile functional handle that can be converted into a variety of other functionalities. Standard organic transformations can be applied to this group to introduce new chemical diversity into the quinazoline scaffold.
For instance, the hydrolysis of the nitrile group can provide the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous acid or base. libretexts.orgchemistrysteps.comchemguide.co.ukbyjus.com The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, or other acid derivatives.
Furthermore, the carbonitrile group can be reduced to an aminomethyl group. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, providing a route to introduce a basic amino functionality at the C7 position.
The chloro substituents at the C2 and C4 positions are not only reactive towards nucleophilic substitution but can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.govnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkynyl groups at these positions.
Similar to SNAr reactions, palladium-catalyzed couplings often exhibit regioselectivity, with the C4 position being generally more reactive than the C2 position. nih.govnih.gov This allows for the selective introduction of a substituent at C4, followed by a different coupling partner at C2. For example, a Suzuki coupling can be performed at the C4 position of a 2,4-dichloroquinazoline, followed by a Sonogashira coupling at the C2 position of the resulting 2-chloro-4-arylquinazoline. nih.gov This sequential cross-coupling strategy provides a powerful tool for the synthesis of highly functionalized quinazoline analogs.
Table 2: Functionalization Reactions of the Quinazoline Core
| Reaction Type | Position(s) | Resulting Functional Group | Reference |
| Nitrile Hydrolysis | C7 | Carboxylic Acid | libretexts.orgchemguide.co.uk |
| Nitrile Reduction | C7 | Aminomethyl | |
| Suzuki Coupling | C2, C4 | Aryl/Heteroaryl | nih.govnih.gov |
| Sonogashira Coupling | C2, C4 | Alkynyl | nih.gov |
Reaction Mechanisms and Intermediates in Quinazoline Chemistry
The SNAr reactions of 2,4-dichloroquinazolines proceed through a well-established two-step mechanism involving the formation of a Meisenheimer-type intermediate. The nucleophile first attacks the electron-deficient carbon atom (C4 or C2), leading to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily disrupted. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the quinazoline ring is restored. mdpi.com
The regioselectivity for attack at C4 is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at this position. The adjacent nitrogen atom at position 3 effectively delocalizes the negative charge through resonance.
In palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com The regioselectivity in these reactions is influenced by the relative ease of oxidative addition of the palladium catalyst to the C-Cl bonds at the C4 and C2 positions.
Structure Activity Relationship Sar and Structural Modifications
Elucidation of Key Pharmacophores and Structural Elements for Biological Activity
The biological activity of quinazoline (B50416) derivatives is profoundly dictated by the nature and position of their substituents. For a vast class of quinazoline-based enzyme inhibitors, particularly those targeting protein kinases, several key pharmacophoric elements have been identified.
The quinazoline ring itself serves as the core scaffold. The nitrogen atoms at positions 1 and 3 are critical structural elements. SAR studies on numerous Epidermal Growth Factor Receptor (EGFR) kinase inhibitors have revealed that the N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (e.g., Met793) in the hinge region of the kinase's ATP-binding pocket. nih.gov The N3 atom can also engage in water-mediated hydrogen bonds, further anchoring the inhibitor to the active site. nih.gov
For many potent kinase inhibitors, a 4-anilino group is a quintessential pharmacophore. nih.gov This aromatic ring provides a scaffold for further substitutions that can secure additional interactions within the binding site, enhancing potency and selectivity.
Substituents on the benzene (B151609) portion of the quinazoline ring, particularly at positions 6 and 7, are vital for modulating activity. These positions are often solvent-exposed, providing an opportunity to introduce moieties that can improve physicochemical properties, such as solubility, or exploit additional binding interactions. For instance, the introduction of small, electron-donating groups at the C6 and C7 positions, such as methoxy (B1213986) groups, has been shown to be favorable for EGFR inhibition. nih.gov
Impact of Substituent Effects on Biological Activity of 2,4-Dichloroquinazoline-7-carbonitrile Analogs
The dichlorinated nature of this compound makes it a versatile starting material for developing a wide array of analogs through sequential and regioselective nucleophilic substitutions. The inherent reactivity and the influence of the C7-carbonitrile group are central to understanding the SAR of its derivatives.
The substituents at the C2, C4, and C7 positions exert significant electronic and steric effects that collectively determine the biological profile of the resulting analog.
C2 and C4 Positions: The chlorine atoms at C2 and C4 are excellent leaving groups, facilitating nucleophilic aromatic substitution. The C4 position is generally more reactive towards nucleophiles than the C2 position. The introduction of an anilino group at C4 is a common first step in the synthesis of many kinase inhibitors. nih.gov The nature of the substituent on this aniline (B41778) ring is critical; for example, small hydrophobic groups like chlorine or methyl at the meta-position can enhance inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov In contrast, ortho-substitution on the aniline ring often leads to less potent compounds due to steric hindrance. nih.gov The C2 position, while less reactive, provides another vector for modification to fine-tune activity or selectivity.
C7 Position: The carbonitrile group at the C7 position is a potent electron-withdrawing group. This electronic effect increases the electrophilicity of the quinazoline ring, further activating the C2 and C4 positions for nucleophilic attack. While specific SAR data for C7-carbonitrile is not extensively documented in isolation, the influence of other groups at this position is well-studied. For instance, introducing basic side chains at the C7 position has been shown to dramatically improve the aqueous solubility of 4-anilinoquinazoline (B1210976) analogs and confer potent inhibitory activity against the KDR (VEGFR-2) tyrosine kinase. nih.gov Bulkier substituents at the C7 position are often well-tolerated and can be beneficial for inhibitory activity. nih.gov The electron-withdrawing nature of the C7-carbonitrile can be compared to other groups like nitro, which has been used in the design of dual EGFR/VEGFR2 inhibitors. nih.gov
The interplay of these effects is crucial. For example, in a series of 4-anilinoquinazolines designed as VEGF receptor tyrosine kinase inhibitors, the substituent at C7 was systematically varied, demonstrating its profound impact on potency and selectivity.
Table 1: Influence of C7 Substituents on Kinase Inhibition for 4-anilinoquinazoline Analogs Data sourced from a study on VEGF receptor inhibitors, where the core structure is 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(substituent)quinazoline.
| Compound | C7 Substituent | KDR IC50 (µM) | Flt-1 IC50 (µM) | EGFR IC50 (µM) |
|---|---|---|---|---|
| 1 | -(CH2)2-OH | 0.15 | >50 | 0.08 |
| 2 | -(CH2)3-OH | 0.13 | >50 | 0.14 |
| 3 | -(CH2)2-O-(CH2)2-OH | 0.02 | 0.55 | 0.2 |
| 4 (Vandetanib) | -O-(CH2)2-N(CH3)2 | 0.04 | 0.6 | 0.5 |
This table is interactive. You can sort the data by clicking on the column headers.
Rational design leverages SAR knowledge to create new molecules with improved properties. Starting from a hit compound identified in a screen, medicinal chemists can design focused libraries of analogs to probe specific interactions and enhance desired activities.
One successful strategy is scaffold modification , where the core quinazoline structure is retained while peripheral substituents are systematically altered. For example, recognizing that basic side chains could improve solubility and engage with acidic residues in a kinase active site, researchers designed a novel series of 4-anilinoquinazolines with basic moieties at the C7 position. nih.gov This led to the discovery of potent and orally bioavailable inhibitors of VEGF receptors with improved pharmaceutical properties. nih.gov
Another approach involves designing analogs that combine the structural features of different known inhibitors. researchgate.net For instance, a chemotype can be designed by merging the quinazoline scaffold with features from another class of inhibitors to target a specific enzyme, such as phosphoinositide 3-kinases (PI3Ks). researchgate.net This rational approach can lead to compounds with novel selectivity profiles. The creation of libraries based on the this compound scaffold would allow for systematic exploration of substituents at C2, C4, and the anilino ring to optimize potency, selectivity, and pharmacokinetic properties.
Strategies for Diversity-Oriented Synthesis and Lead Optimization
Beyond focused, rational design, broader strategies are employed to explore chemical space and refine lead compounds.
Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small molecule libraries, often starting from a common core like 2,4-dichloroquinazoline (B46505). mdpi.com The goal of DOS is not to optimize activity against a single target but to generate a wide range of molecular architectures to screen against multiple biological targets, increasing the probability of finding novel biological probes or drug leads. mdpi.com Using the this compound core, a DOS approach could involve reacting it with a diverse set of nucleophiles (e.g., amines, alcohols, thiols) at the C4 position, followed by a second set of diverse nucleophiles at the C2 position, rapidly generating a large library of distinct compounds.
Potency and Selectivity: Fine-tuning substituents to maximize interactions with the target and minimize interactions with off-target proteins.
Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar or basic groups can enhance aqueous solubility. nih.gov
Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores into a single molecule. For instance, a quinazoline moiety might be linked to another bioactive scaffold, like a thiazolidinone or a chalcone, to create a hybrid compound with potentially synergistic or multi-target activity. This approach has been used to develop lead compounds with multifaceted biological activities.
Through these combined strategies of rational design, diversity-oriented synthesis, and lead optimization, the this compound scaffold serves as a valuable starting point for the discovery and development of novel therapeutic agents.
Molecular Mechanisms of Action and Biological Target Engagement Preclinical Studies
Inhibition of Specific Enzymatic Activities by Quinazoline (B50416) Derivatives
The therapeutic potential of quinazoline derivatives is largely attributed to their ability to inhibit specific enzymes involved in pathological processes. The following sections detail the inhibitory activities of these compounds against several key enzymatic targets.
Research has identified quinazolinone-7-carboxamides, derived from the quinazoline scaffold, as inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP). Inhibition of sEH is a therapeutic strategy to increase levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and cardio-protective effects. nih.gov A study focused on quinazolinone-7-carboxamide analogues identified several compounds with potent sEH inhibitory activity. The structure-activity relationship (SAR) indicated that the amide and thiobenzyl portions of the molecules are crucial for potent sEH inhibition. nih.gov Notably, some of these compounds also retained the ability to inhibit FLAP, which is involved in the biosynthesis of pro-inflammatory leukotrienes. Compound 34 from this series demonstrated dual inhibition, with an IC50 value of 0.30 µM for sEH and 2.91 µM for FLAP-mediated leukotriene biosynthesis. nih.gov
Inhibition of sEH and FLAP by Quinazolinone-7-Carboxamide Derivatives
| Compound | sEH IC50 (µM) | FLAP IC50 (µM) |
|---|---|---|
| 34 | 0.30 | 2.91 |
| 35 | 0.66 | >10 |
| 37 | 0.43 | >10 |
| 43 | 0.55 | >10 |
Quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7A (PDE7A), an enzyme that degrades cyclic adenosine monophosphate (cAMP). frontiersin.orgnih.gov Inhibition of PDE7A is a promising approach for treating inflammatory diseases. frontiersin.orgnih.gov A series of novel 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and evaluated for their PDE7A inhibitory activity. frontiersin.orgnih.gov Among the synthesized compounds, 4b and 5f emerged as the most potent and selective PDE7A inhibitors. frontiersin.org Another study described a series of quinazoline derivatives from quinazolin-4-thiones that showed inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov
PDE7A Inhibition by Quinazoline Derivatives
| Compound Series | Notable Compounds | Reported Activity |
|---|---|---|
| Hydrazinoquinazolines | 4b | Highest selective PDE7A inhibitor in its series frontiersin.org |
| Triazoloquinazolines | 5f | Highest selective PDE7A inhibitor in its series frontiersin.org |
| Quinazolin-4-thiones | Not specified | Sub-micromolar inhibitory potency against PDE7 catalytic domain nih.gov |
Certain quinazolinone derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. A series of quinazolinone amino acid hydrazides demonstrated selective inhibitory activity towards MAO-A over MAO-B. nih.gov For instance, compound 15 (2-(2-(Benzo[d] nih.govekb.egdioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide) showed potent MAO-A inhibition with an IC50 value of 2.1 x 10-9 M, which is comparable to the standard inhibitor clorgyline. nih.gov This compound also exhibited high selectivity for MAO-A. nih.gov Another study on pyrazoline-bearing quinazolinone derivatives also reported high inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov
MAO-A Inhibition by Quinazolinone Amino Acid Hydrazides
| Compound | MAO-A IC50 (M) | Selectivity Index (SI) for MAO-A |
|---|---|---|
| 7 | 3.6 x 10-9 | N/A |
| 10 | 2.8 x 10-9 | N/A |
| 15 | 2.1 x 10-9 | 39524 nih.gov |
| Clorgyline (Standard) | 2.9 x 10-9 | 33793 nih.gov |
Quinazoline-based structures have been explored as modulators of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. nih.govnih.gov Isoquinolinoquinazolinones, which are structural homologs of berberine, were designed as PPARγ antagonists. nih.govnih.gov Compound 8o from this series was found to be a more potent inhibitor of PPARγ2-induced transcriptional activity than the known antagonist GW9662. nih.gov Molecular modeling suggested that the quinazolinone -NH group is important for this inhibitory activity. nih.gov Conversely, a different series of quinazolin-4(3H)-one-sulfonylurea hybrids were designed as dual PPARγ and SUR agonists for potential anti-hyperglycemic effects. nih.gov Several of these compounds, such as 19d and 25g , showed high binding affinities for PPARγ with IC50 values of 0.350 µM and 0.353 µM, respectively. nih.gov
PPARγ Modulation by Quinazoline Derivatives
| Compound | Mechanism | In Vitro Activity (IC50) |
|---|---|---|
| 8o | Antagonist | More potent than GW9662 in inhibiting PPARγ2 transactivation nih.gov |
| 19b | Agonist | 0.371 µM nih.gov |
| 19d | Agonist | 0.350 µM nih.gov |
| 19f | Agonist | 0.369 µM nih.gov |
| 25f | Agonist | 0.408 µM nih.gov |
| 25g | Agonist | 0.353 µM nih.gov |
The quinazoline scaffold is a well-established core for inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. ekb.egnih.govmdpi.commdpi.com Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as potent EGFR-TK inhibitors. amazonaws.comnih.govresearchgate.net These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling pathways. ekb.egnih.gov For example, certain acyclic amine substituted derivatives inhibit EGFR-TK phosphorylation with an IC50 value of 0.01 μM. ekb.eg A series of 6-arylureido-4-anilinoquinazoline derivatives also showed potent EGFR inhibitory activity, with compound 7i having an IC50 of 17.32 nM. frontiersin.org Structure-activity relationship studies have demonstrated that substitutions at the 6- and 7-positions of the quinazoline ring, as well as on the 4-anilino moiety, are critical for inhibitory potency and selectivity against different EGFR mutants. nih.govmdpi.com
EGFR-TK Inhibition by Quinazoline Derivatives
| Compound Series | Notable Compound | EGFR-TK IC50 |
|---|---|---|
| Acyclic amine substituted derivatives | 18 and 19 | 0.01 µM ekb.eg |
| Cyclic amine substituted derivatives | 20 and 21 | 10 µM ekb.eg |
| 6-arylureido-4-anilinoquinazolines | 7i | 17.32 nM frontiersin.org |
| 4-anilinoquinazolines | CAQ (4-(3-chloroanilino)quinazoline) | ~20 nM nih.gov |
| 6-benzamide quinazolines | 27 | 47 nM ekb.eg |
Quinazoline derivatives have also been evaluated as inhibitors of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and the NAD+ hydrolyzing enzyme CD38. A series of 3,4-dihydroquinazoline derivatives showed weak inhibitory activity against AChE but strong inhibition of BuChE. nih.gov Compounds 8b and 8d were identified as the most active against BuChE, exhibiting non-competitive/mixed-type inhibition. nih.gov In a different line of research, a scaffold hopping approach from a 4-amino-8-quinoline carboxamide lead resulted in the identification of 2,4-diamino-8-quinazoline carboxamides as novel and potent inhibitors of human CD38. nih.govresearchgate.net One analog, 1am , was a single-digit nanomolar inhibitor of CD38. nih.govresearchgate.net These inhibitors are valuable tools for studying the enzymatic functions of CD38 and the therapeutic potential of NAD+ enhancement. nih.govnih.gov
Inhibition of Cholinesterases and CD38 by Quinazoline Derivatives
| Target Enzyme | Compound Series | Notable Compounds | Reported Activity |
|---|---|---|---|
| BuChE | 3,4-dihydroquinazolines | 8b, 8d | Most active in the series, non-competitive/mixed-type inhibition nih.gov |
| CD38 | 2,4-diamino-8-quinazoline carboxamides | 1am | Single-digit nanomolar inhibitor nih.govresearchgate.net |
Interaction with Cellular Processes and Pathways in In Vitro/Cellular Models
The quinazoline scaffold, a core component of 2,4-dichloroquinazoline-7-carbonitrile, is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. researchgate.net Preclinical studies on various derivatives have revealed significant interactions with fundamental cellular processes, leading to potent anti-proliferative, apoptotic, antibacterial, and anti-parasitic effects.
Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption
A significant mechanism of action for several quinazoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Their dynamic nature, characterized by phases of polymerization and depolymerization, is vital for the formation of the mitotic spindle during cell division. nih.gov
Compounds that interfere with this process are known as microtubule-targeting agents (MTAs) and represent a well-established class of anticancer drugs. researchgate.net Certain 2,4-disubstituted quinazoline derivatives have been identified as inducers of tubulin polymerization, suggesting they act as microtubule-stabilizing agents. nih.gov Molecular docking studies have indicated that these compounds can interact with the taxol binding site on tubulin. nih.gov
Conversely, other quinazoline-based compounds have been designed to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. nih.govresearchgate.net A co-crystal structure of one such analog with tubulin confirmed its binding at the colchicine site, providing a structural basis for its potent anti-proliferative activity. nih.gov The inhibition of tubulin polymerization leads to the disruption of microtubule formation, resulting in mitotic arrest and subsequent cell death. researchgate.net
| Quinazoline Derivative Class | Mechanism of Action on Tubulin | Binding Site | Reference |
|---|---|---|---|
| 2,4-Disubstituted Quinazolines | Induction of Tubulin Polymerization | Taxol Binding Site | nih.gov |
| Quinazoline-4-tetrahydroquinoline Analogues | Inhibition of Tubulin Polymerization | Colchicine Site | nih.gov |
Induction of Apoptosis in Cancer Cell Lines
A hallmark of many anticancer agents is their ability to induce apoptosis, or programmed cell death. Numerous studies have demonstrated that quinazoline derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net For instance, a novel quinazoline-containing 1,2,3-triazole compound, 4-TCPA, was shown to induce both early and late apoptosis in A549 (lung cancer), MCF7 (breast cancer), and K562 (leukemia) cells in a time-dependent manner. nih.gov This was confirmed by Annexin V/PI staining and the activation of caspase-3/7, which are key executioners of apoptosis. nih.govmdpi.com
Similarly, a series of symmetrical quinazoline derivatives were found to selectively induce apoptosis in human cancer cells. researchgate.net The induction of apoptosis was confirmed by measuring caspase-3 activity and DNA fragmentation. researchgate.net Further investigation into the mechanism of action of one of the lead compounds, 2,4-dibenzylaminoquinazoline, suggested that it produces cytostatic and apoptotic effects primarily in a transcription-independent manner. researchgate.net
Other quinazoline derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, one compound was found to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1, while up-regulating the expression of the pro-apoptotic protein Bax and cleaved PARP in MGC-803 gastric cancer cells. mdpi.com
Anti-Proliferative Effects in Preclinical Cancer Models
The anti-proliferative activity of quinazoline derivatives has been extensively evaluated in a wide range of human cancer cell lines. These compounds have consistently demonstrated potent cytotoxic effects, often with IC50 values in the low micromolar to nanomolar range. nih.govmdpi.com
For example, a series of novel quinazoline derivatives exhibited broad-spectrum antitumor activity against MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer) cell lines. mdpi.com One of the most potent compounds in this series displayed an IC50 value of 0.85 μM against MGC-803 cells, with approximately 32-fold selectivity against the non-cancerous GES-1 cell line. mdpi.com In another study, a quinazoline-containing 1,2,3-triazole showed superior cytotoxic activity compared to the standard drug erlotinib across multiple cancer cell lines, with a particularly low IC50 of 5.95 μM against K562 leukemia cells. nih.gov
The anti-proliferative effects of these compounds are often linked to their ability to induce cell cycle arrest. nih.govnih.gov For instance, some quinazoline derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is consistent with their mechanism as microtubule-targeting agents. nih.govmdpi.com Others have been found to arrest the cell cycle at the G1 phase. nih.gov
| Quinazoline Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 18 | MGC-803 (Gastric) | 0.85 | mdpi.com |
| 4-TCPA | K562 (Leukemia) | 5.95 | nih.gov |
| 4-TCPA | MCF7 (Breast) | 19.50 | nih.gov |
| 4-TCPA | A549 (Lung) | 35.70 | nih.gov |
Antibacterial Mechanisms, Including Transcription/Translation Inhibition
In addition to their anticancer properties, quinazoline derivatives have emerged as a promising class of antibacterial agents. researchgate.netnih.gov They have shown potent activity against a panel of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus species. nih.gov
The antibacterial mechanism of some quinazoline derivatives involves the inhibition of protein synthesis. researchgate.net The peptidyl transferase center (PTC) on the ribosome is a primary target for antibiotics that inhibit translation. nih.gov One specific derivative, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), has been shown to target the bacterial chaperone ClpB in E. coli. researchgate.net Since ClpB is not present in human cells, it represents an attractive target for the development of novel antimicrobial therapies. researchgate.net
The inhibition of translation by targeting the ribosome is a well-established antibacterial strategy. nih.gov Antibiotics like chloramphenicol and linezolid bind to the PTC and interfere with peptide bond formation. nih.gov The action of these antibiotics can be context-specific, depending on the amino acid sequence of the nascent polypeptide chain. nih.gov This highlights the potential for developing highly specific quinazoline-based inhibitors of bacterial protein synthesis.
Anti-Parasitic Activities
The therapeutic potential of the quinazoline scaffold extends to the treatment of parasitic infections. nih.govnih.gov A series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have been synthesized and evaluated for their activity against opportunistic infections associated with AIDS, such as those caused by Pneumocystis carinii and Toxoplasma gondii. nih.gov
The mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. nih.gov This pathway is crucial for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, these lipophilic inhibitors disrupt parasite replication. Several of these analogues demonstrated potent inhibition of P. carinii DHFR and T. gondii DHFR-TS, with some compounds showing moderate selectivity for the parasitic enzymes over the mammalian counterpart. nih.gov
Other potential anti-parasitic mechanisms for quinazoline derivatives could involve the inhibition of nucleic acid synthesis or interference with protozoal metabolism. nih.gov The development of quinazoline-based compounds as anti-parasitic agents is an active area of research, with the potential to address significant unmet medical needs. frontiersin.org
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications to 2,4-Dichloroquinazoline-7-carbonitrile and its Derivatives
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is a widely used tool in chemistry and physics for calculating molecular properties with high accuracy. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can elucidate molecular orbital interactions and provide detailed information on the electronic driving forces that govern molecular behavior. nih.gov For this compound and its derivatives, DFT is instrumental in analyzing their fundamental electronic properties and predicting their chemical reactivity.
The electronic structure of a molecule is fundamental to its stability and reactivity. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, indicating electrophilic character.
The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netdergipark.org.tr These descriptors provide a framework for understanding the relationship between molecular structure and chemical behavior. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. dergipark.org.tr
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. dergipark.org.tr
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I+A)/2. dergipark.org.tr
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I-A)/2. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. nih.govdergipark.org.tr
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. High values denote a good electrophile. dergipark.org.tr
The table below illustrates the type of data generated from DFT calculations for a hypothetical analysis of this compound.
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the capacity for electron donation (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the capacity for electron acceptance (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the global electrophilic nature of the molecule. dergipark.org.tr |
DFT is a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for bond-making or bond-breaking at one position over all other possible positions. For aromatic and heteroaromatic systems like this compound, predicting the site of substitution is crucial for synthetic planning.
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for chloroquinazolines, can be predicted by calculating the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates using DFT. researchgate.net The reaction pathway with the most stable intermediate is generally the most favored.
Furthermore, analysis of the frontier molecular orbitals can provide qualitative predictions. For electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. researchgate.net Conversely, for nucleophilic attack, the reaction site often corresponds to the atom with the largest coefficient in the LUMO. Studies on 2,4-dichloroquinazolines have demonstrated the higher reactivity of the chlorine atom at the C4 position compared to the C2 position, which can be rationalized through computational analysis of reaction intermediates and electronic properties. nih.govnih.gov This preferential reactivity allows for selective functionalization, a key strategy in synthesizing diverse quinazoline (B50416) derivatives. nih.gov
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govfortunejournals.com It is a cornerstone of structure-based drug design, enabling researchers to model the interaction between a small molecule, such as a derivative of this compound, and a biological target at the atomic level.
The primary goal of molecular docking is to predict the binding geometry and affinity of a ligand within a protein's active site. derpharmachemica.com The process generates various possible binding poses and uses a scoring function to rank them, with more negative scores typically indicating a stronger binding affinity. nih.govfortunejournals.com
Analysis of the top-ranked docking poses reveals the specific binding mode of the ligand and identifies the key intermolecular interactions that stabilize the complex. These interactions are crucial for molecular recognition and biological activity. Common interactions identified through docking studies include:
Hydrogen Bonds: Formed between hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., C=O, N). These are highly directional and critical for specificity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, such as aromatic rings or alkyl chains. nih.gov
π-π Stacking: An interaction between aromatic rings, often observed when a ligand's aromatic system stacks with that of an amino acid residue like phenylalanine or tyrosine. nih.gov
Ionic Interactions: Electrostatic attractions between oppositely charged groups.
For example, docking studies of quinazoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase have shown that the quinazoline core often forms a critical hydrogen bond with a methionine residue (Met793 in some studies), while other parts of the molecule engage in hydrophobic interactions within the pocket. nih.gov
The table below outlines typical results from a molecular docking simulation.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Analog A | EGFR Kinase | -9.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Analog B | EGFR Kinase | -8.7 | Met793, Cys797, Leu844 | Hydrogen Bond, π-π Stacking |
| Analog C | EGFR Kinase | -10.2 | Met793, Phe723, Ala743 | Hydrogen Bond, Hydrophobic, π-π Stacking |
Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using molecular docking as the core engine, thousands to millions of compounds can be screened in silico to prioritize a smaller, more manageable set for experimental testing. nih.govresearchgate.net
This approach significantly accelerates the early stages of drug discovery. derpharmachemica.com A virtual library of analogs based on the this compound scaffold could be created by computationally introducing various substituents at different positions. This library would then be docked against a specific protein target. The compounds with the best docking scores and favorable interaction profiles would be identified as promising hits for synthesis and biological evaluation, potentially leading to the discovery of novel and more potent bioactive agents. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD is a computational method that simulates the physical movements of atoms and molecules over time, providing detailed information on the flexibility and conformational changes of the system. nih.govnih.gov
By applying the principles of classical mechanics, MD simulations can assess the stability of a binding pose predicted by docking. nih.gov A ligand that remains stably bound within the active site throughout a simulation (e.g., 100 nanoseconds) is more likely to be a potent inhibitor. nih.govnih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, low-fluctuation RMSD for both the protein and the ligand suggests that the complex is stable. nih.gov
Root Mean Square Fluctuation (RMSF): This parameter identifies the flexibility of individual amino acid residues in the protein. It can highlight which parts of the protein are rigid and which are more dynamic upon ligand binding.
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over the simulation trajectory, revealing which interactions are transient and which are persistent and thus most critical for binding. nih.gov
MD simulations provide a more realistic representation of the physiological environment and are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition and binding affinity. nih.govnih.gov
Role As a Key Intermediate in Organic and Medicinal Synthesis
Precursor for Diverse Privileged Quinazoline (B50416) Scaffolds in Medicinal Chemistry
The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds. 2,4-Dichloroquinazoline-7-carbonitrile serves as an excellent starting material for accessing a variety of these important scaffolds. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution reactions, enabling the introduction of diverse functionalities.
Nucleophilic aromatic substitution (SNAr) is a primary transformation utilized with this intermediate. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This reactivity allows for the selective introduction of amines, alcohols, and thiols at the 4-position, leading to a wide range of 4-substituted-2-chloroquinazoline-7-carbonitriles. Subsequent substitution at the C2 position can then be achieved, often under more forcing conditions, to yield 2,4-disubstituted quinazoline-7-carbonitriles. This stepwise approach is fundamental to creating libraries of compounds with varied substitution patterns for structure-activity relationship (SAR) studies.
Furthermore, the nitrile group at the 7-position offers an additional site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the diversity of accessible quinazoline scaffolds.
| Starting Material | Reagent/Condition | Product Scaffold | Reference(s) |
| 2,4-Dichloroquinazoline (B46505) | Amines | 4-Aminoquinazolines | frontiersin.org |
| 2,4-Dichloroquinazoline | Hydrazides | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | plos.org |
| 2-Amino-4-chlorobenzonitrile | Carbon Dioxide | 7-Chloro-quinazoline-2,4(1H,3H)-dione | nih.gov |
Strategic Building Block in the Synthesis of Biologically Active Molecules
The quinazoline core is a key component of many approved drugs and clinical candidates, particularly in the area of oncology. This compound is a strategic precursor for the synthesis of potent enzyme inhibitors, especially targeting protein kinases.
Kinase Inhibitors: Many kinase inhibitors feature a 4-anilinoquinazoline (B1210976) scaffold, which can be readily synthesized from 2,4-dichloroquinazoline derivatives. The synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors often utilizes this intermediate. The general synthetic strategy involves the reaction of the 2,4-dichloroquinazoline core with a substituted aniline (B41778) to install the crucial 4-anilino moiety. The 7-carbonitrile group can be a key structural element for enhancing binding affinity or can be further functionalized. For instance, new derivatives of 4(3H)-quinazolinones have been synthesized and evaluated for their inhibitory activity against NSCLC, with some compounds showing high potency against mutant forms of EGFR. nih.gov
| Target | Intermediate | Resulting Compound Class | Biological Activity | Reference(s) |
| EGFR | 2,4-Dichloroquinazoline | 4-Anilinoquinazolines | Anticancer | frontiersin.orgnih.gov |
| VEGFR-2 | 2,4-Dichloroquinazoline | 2-Chloro-4-anilino-quinazolines | Anticancer, Antiangiogenic | ekb.eg |
| Topoisomerase II | 2,4-Dichloroquinazoline | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | Anticancer | plos.org |
Methodologies for Constructing Complex Heterocyclic Systems Utilizing this compound
The construction of more complex, fused heterocyclic systems is a significant area of research in medicinal chemistry, as these structures can exhibit novel biological activities. This compound provides a versatile platform for such constructions.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be applied to this compound to introduce aryl, heteroaryl, and amino groups at the 2- and 4-positions. The regioselectivity of these couplings can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. For instance, regioselective palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline (B1295576) with various aryl- and heteroarylboronic acids have been developed to provide access to novel, functionalized heterocycles. nih.govnih.gov This methodology can be extrapolated to the 7-carbonitrile analogue.
Annulation Reactions: The reactive sites on the this compound core can be utilized in annulation reactions to build additional rings onto the quinazoline framework. For example, reaction with bifunctional nucleophiles can lead to the formation of triazoloquinazolines, as seen in the reaction of 2,4-dichloroquinazoline with benzohydrazide (B10538) derivatives. plos.org This approach allows for the creation of rigid, polycyclic systems that can effectively probe the binding pockets of biological targets. The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids is another example of building complex heterocyclic systems. nih.gov
| Reaction Type | Reagents | Resulting System | Reference(s) |
| Palladium-Catalyzed Suzuki Coupling | Arylboronic acids | 2,4-Diarylquinazolines | nih.govnih.gov |
| Cyclocondensation | Benzohydrazides | nih.govnih.govnih.govtriazolo[4,3-c]quinazolines | plos.orgresearchgate.net |
| Nucleophilic Substitution/Cyclization | Hydrazine Hydrate | 2-Chloro-4-hydrazinylquinazoline | plos.org |
Future Research Directions and Unexplored Avenues
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The classical synthesis of 2,4-dichloroquinazolines often involves the use of harsh reagents like phosphorus oxychloride (POCl3) and high temperatures, which are associated with environmental concerns and limited functional group tolerance. chemicalbook.comgoogle.com Future research should pivot towards the development of novel, efficient, and sustainable synthetic methodologies for 2,4-Dichloroquinazoline-7-carbonitrile and its derivatives.
Key areas for exploration include:
Green Chemistry Approaches: The principles of green chemistry can be applied to develop more environmentally benign synthetic routes. magnusconferences.comresearchgate.net This could involve the use of greener solvents, catalyst-free reactions, or the use of renewable starting materials. magnusconferences.com For instance, methods utilizing deep eutectic solvents (DES) and microwave irradiation have shown promise for the synthesis of quinazolinone derivatives and could be adapted. researchgate.net
Catalytic Systems: The exploration of novel catalytic systems can lead to more efficient and selective syntheses. This includes the use of transition-metal catalysts, such as manganese, cobalt, and copper, which are more abundant and less toxic than precious metal catalysts. acs.orgorganic-chemistry.org Manganese-catalyzed dehydrogenative annulation, for example, presents a sustainable route to quinazolines with high atom economy. acs.orgacs.org
Photocatalysis and Electrochemical Synthesis: Visible-light photocatalysis using sensitizers like curcumin-sensitized titanium dioxide offers an eco-friendly method for quinazoline (B50416) synthesis. mdpi.comnih.gov Similarly, electrochemical methods provide a mild and efficient way to construct the quinazoline core without the need for external chemical oxidants. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reproducibility. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and sustainable production.
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Green Chemistry Approaches | Reduced waste, use of non-toxic solvents, energy efficiency. magnusconferences.com | Synthesis using deep eutectic solvents or microwave assistance. researchgate.net |
| Novel Catalytic Systems | High atom economy, use of earth-abundant metals. acs.org | Manganese- or cobalt-catalyzed dehydrogenative cyclizations. acs.orgorganic-chemistry.org |
| Photocatalysis and Electrochemical Synthesis | Mild reaction conditions, use of light or electricity as a green reagent. organic-chemistry.orgmdpi.com | Visible-light-driven synthesis or electrochemical cyclization. organic-chemistry.orgmdpi.comnih.gov |
| Flow Chemistry | Improved safety, scalability, and process control. | Continuous and automated synthesis of the target compound. |
Exploration of Undiscovered Biological Activities and Novel Target Spaces
Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com While many quinazolines have been explored as inhibitors of protein kinases, such as VEGFR-2 and EGFR, there is a vast, underexplored biological space for this compound. nih.govnih.gov
Future research should focus on:
Novel Anticancer Targets: Beyond established kinase targets, derivatives of this compound could be screened against emerging cancer targets like ENPP1, a transmembrane glycoprotein (B1211001) involved in tumor immunotherapy. nih.gov Other potential targets include dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin. nih.gov
Neurodegenerative Diseases: The quinazoline scaffold has been investigated for its potential in treating neurodegenerative disorders. Exploring the activity of this compound derivatives against targets relevant to Alzheimer's and Parkinson's disease could be a fruitful area of research.
Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. The quinazoline core has shown promise in this area, and new derivatives could be evaluated for their antibacterial, antifungal, and antiviral activities. mdpi.commagnusconferences.com
Immunomodulatory Activity: The role of quinazoline derivatives in modulating the immune system is an emerging field. Investigating the potential of this compound derivatives to act as immunomodulators could open up new therapeutic avenues for autoimmune diseases and cancer immunotherapy. nih.gov
| Therapeutic Area | Potential Target | Rationale |
|---|---|---|
| Oncology | ENPP1, PARP, Tubulin | Quinazoline derivatives have shown inhibitory activity against these targets. nih.govnih.gov |
| Neurodegenerative Diseases | Targets in Alzheimer's/Parkinson's pathways | The quinazoline scaffold is a privileged structure for CNS-active compounds. |
| Infectious Diseases | Bacterial, fungal, and viral enzymes | Quinazolines have demonstrated broad-spectrum antimicrobial activity. mdpi.commagnusconferences.com |
| Immunology | Immune checkpoints, cytokine pathways | Emerging evidence suggests immunomodulatory roles for quinazoline derivatives. nih.gov |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For this compound, these approaches can accelerate the discovery of new derivatives with desired biological activities and pharmacokinetic properties.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov
Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of novel derivatives to their biological targets and to assess the stability of the ligand-protein complexes. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors.
De Novo Design: Advanced algorithms can be employed to design novel molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific target.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives at an early stage of the drug discovery process, helping to prioritize compounds with favorable drug-like properties.
| Computational Method | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of new derivatives. nih.gov | Identification of key structural features for activity. |
| Molecular Docking and Dynamics | Elucidating binding modes and complex stability. nih.govnih.gov | Rational design of more potent and selective compounds. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of novel lead compounds. |
| ADMET Prediction | Early-stage assessment of drug-like properties. | Selection of candidates with favorable pharmacokinetic profiles. |
Integration with High-Throughput Screening and Omics Technologies for Systems-Level Understanding
The integration of this compound-based compound libraries with high-throughput screening (HTS) and omics technologies can provide a comprehensive understanding of their biological effects at a systems level. nih.govfrontiersin.org
Future research in this area should focus on:
High-Throughput Screening (HTS): Synthesizing a diverse library of compounds derived from this compound and screening them against a wide range of biological targets using HTS platforms can rapidly identify new lead compounds. nih.govnih.gov Quantitative HTS (qHTS) can provide concentration-response curves for every compound in the library, offering a richer dataset for analysis. nih.gov
Chemical Genomics: By screening these libraries against various cell lines and model organisms, it is possible to identify novel gene-drug interactions and to elucidate the mechanism of action of active compounds.
Proteomics and Metabolomics: These technologies can be used to study the global changes in protein and metabolite levels in cells or tissues upon treatment with derivatives of this compound. This can help in identifying the pathways modulated by these compounds and in discovering novel biomarkers of their activity.
Systems Biology Approaches: Integrating data from HTS, chemical genomics, proteomics, and metabolomics using bioinformatics tools can provide a holistic view of the biological effects of these compounds and can help in building predictive models of their activity and toxicity. researchgate.net
| Technology | Application | Expected Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly screen compound libraries against multiple targets. nih.govnih.gov | Identification of novel hit and lead compounds. |
| Chemical Genomics | Identify gene-drug interactions and mechanisms of action. | Understanding the molecular basis of compound activity. |
| Proteomics and Metabolomics | Analyze global changes in protein and metabolite levels. frontiersin.org | Identification of modulated pathways and biomarkers. |
| Systems Biology | Integrate multi-omics data for a holistic understanding. researchgate.net | Predictive models of compound activity and toxicity. |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Phosphorus oxychloride |
| Curcumin-sensitized titanium dioxide |
| Gefitinib (B1684475) |
| Erlotinib |
| Cabozantinib |
| Fruquintinib |
| Barasertib |
| Lapatinib |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloroquinazoline-7-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinazoline derivatives often involves nucleophilic substitution or cyclization reactions. For example, chlorinated quinazolines can be synthesized via condensation of dichloro-substituted precursors with nitrile-containing intermediates under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF. Yield optimization requires monitoring reaction time, stoichiometry of reagents (e.g., 2:1 molar ratio of dichlorinated precursor to nitrile donor), and inert atmosphere conditions to prevent hydrolysis . Characterization of intermediates via TLC or HPLC is critical to track progress .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and nitrile group presence.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- X-ray crystallography for definitive structural elucidation if crystalline forms are obtainable .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a versatile intermediate for synthesizing bioactive molecules. For instance, its dichloro and nitrile groups enable further functionalization via Suzuki coupling or nucleophilic aromatic substitution to generate derivatives with anticonvulsant or CNS-modulating activity, as demonstrated in studies on structurally related quinazoline compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during functionalization of this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., steric hindrance vs. electronic effects). To address this:
- Perform DFT calculations to model electronic environments and predict reactive sites.
- Use controlled experiments with varying solvents (polar aprotic vs. protic) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling).
- Analyze byproducts via LC-MS to identify undesired side reactions .
Q. What strategies optimize the regioselectivity of substitutions on the quinazoline core?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent positioning : The electron-withdrawing nitrile group at C7 directs electrophilic attacks to C2 or C4.
- Catalyst design : Palladium-based catalysts with bulky ligands (e.g., XPhos) enhance selectivity at sterically accessible positions.
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .
Q. How can researchers validate the biological activity of this compound derivatives in cellular models?
- Methodological Answer :
- In vitro assays : Use fluorescence-based probes (e.g., derivatives tagged with fluorophores) for live-cell imaging to track subcellular localization, as seen in chromene-carbonitrile analogs .
- Dose-response studies : Evaluate IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) for anticonvulsant potential, referencing protocols from quinazoline CNS activity studies .
- Mechanistic studies : Employ Western blotting or qPCR to assess downstream targets (e.g., GABA receptors) .
Safety and Storage Considerations
Q. What are the critical storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and decomposition. Avoid exposure to light or oxidizing agents. Purity should be rechecked via HPLC after long-term storage .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow standardized reporting guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
